2,7-Dibromo-9,9-bis(4-hydroxyphenyl)fluorene
Overview
Description
2,7-Dibromo-9,9-bis(4-hydroxyphenyl)fluorene is a chemical compound that belongs to the family of fluorene derivatives This compound is characterized by the presence of two bromine atoms at the 2 and 7 positions and two hydroxyphenyl groups at the 9 position of the fluorene core
Mechanism of Action
Target of Action
It’s known that this compound is a key intermediate in the synthesis of various polymers and organic electronic devices .
Mode of Action
The compound is synthesized through the condensation reaction of 9-fluorenone and phenol, catalyzed by bifunctional ionic liquids (BFILs) containing sulfonic acid (–SO3H) and sulfhydryl groups (–SH) . The BFIL catalyst can achieve nearly 100% conversion of 9-fluorenone with a high selectivity of 9,9-bis (4-hydroxyphenyl) fluorene .
Biochemical Pathways
The compound is a crucial intermediate in the synthesis of various materials with high thermal stability and good optical properties .
Pharmacokinetics
The compound’s high conversion rate and selectivity in its synthesis suggest it may have favorable bioavailability .
Result of Action
The result of the action of 2,7-Dibromo-9,9-bis(4-hydroxyphenyl)fluorene is the production of materials with high thermal stability and good optical properties . These materials are used in the manufacture of products such as epoxy resin, polycarbonate, and acrylic resin .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the use of BFILs as catalysts in the synthesis of the compound is considered a green approach, as these catalysts are easier to recycle compared to traditional catalysts . Furthermore, the compound’s vapor pressure has been measured using the Knudsen effusion method, suggesting that it may be influenced by temperature and pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dibromo-9,9-bis(4-hydroxyphenyl)fluorene typically involves the condensation reaction of 9-fluorenone with phenol in the presence of a strong acidic catalyst. The reaction conditions often include the use of bifunctional ionic liquids containing sulfonic acid and sulfhydryl groups, which facilitate the conversion of 9-fluorenone to the desired product with high selectivity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar condensation reactions but on a larger scale. The use of recyclable catalysts and green solvents, such as functionalized ionic liquids, is preferred to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions: 2,7-Dibromo-9,9-bis(4-hydroxyphenyl)fluorene undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydrogenated fluorene derivatives.
Substitution: Alkylated or arylated fluorene derivatives.
Scientific Research Applications
2,7-Dibromo-9,9-bis(4-hydroxyphenyl)fluorene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of high-performance materials, such as epoxy resins, polycarbonates, and organic light-emitting diodes (OLEDs)
Comparison with Similar Compounds
9,9-Bis(4-hydroxyphenyl)fluorene: Lacks the bromine atoms, resulting in different reactivity and applications.
2,7-Dibromo-9,9-dimethylfluorene: Contains methyl groups instead of hydroxyphenyl groups, affecting its chemical behavior and uses.
2,7-Dihydroxy-9,9-bis(4-hydroxyphenyl)fluorene: Has additional hydroxy groups, leading to distinct properties and applications
Uniqueness: 2,7-Dibromo-9,9-bis(4-hydroxyphenyl)fluorene is unique due to the presence of both bromine and hydroxyphenyl groups, which confer specific reactivity and versatility in various chemical reactions and applications .
Properties
IUPAC Name |
4-[2,7-dibromo-9-(4-hydroxyphenyl)fluoren-9-yl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16Br2O2/c26-17-5-11-21-22-12-6-18(27)14-24(22)25(23(21)13-17,15-1-7-19(28)8-2-15)16-3-9-20(29)10-4-16/h1-14,28-29H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZINZLHCBTJAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)C5=CC=C(C=C5)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16Br2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621597 | |
Record name | 4,4'-(2,7-Dibromo-9H-fluorene-9,9-diyl)diphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169169-89-5 | |
Record name | 4,4'-(2,7-Dibromo-9H-fluorene-9,9-diyl)diphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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